molecular formula C16H25NO2S B226358 N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide

N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide

Cat. No. B226358
M. Wt: 295.4 g/mol
InChI Key: DTWDJIMPHMDXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide (CTAB) is a sulfonamide compound that has been widely used in scientific research due to its unique properties. It is a white powder that is soluble in organic solvents such as ethanol and chloroform. CTAB has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the reaction. This inhibition of carbonic anhydrase has been shown to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Biochemical and physiological effects:
N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma. Additionally, N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide in scientific research. One potential direction is the development of N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide-based drugs for the treatment of cancer and glaucoma. Another potential direction is the use of N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide as a catalyst in various organic reactions. Additionally, the development of new synthesis methods for N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide could lead to the production of more efficient and cost-effective methods for its use in scientific research.

Synthesis Methods

The synthesis of N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide can be achieved through several methods, including the reaction of cyclohexylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide has been used in numerous scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including sulfonamides and heterocyclic compounds. N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide has also been used as a catalyst in various reactions such as the synthesis of benzimidazoles and pyrazoles.

properties

Product Name

N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-cyclohexyl-N,2,3,4-tetramethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-12-10-11-16(14(3)13(12)2)20(18,19)17(4)15-8-6-5-7-9-15/h10-11,15H,5-9H2,1-4H3

InChI Key

DTWDJIMPHMDXDP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C)C

Origin of Product

United States

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